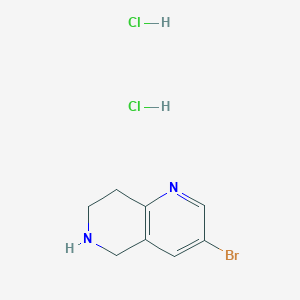

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

描述

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 1187932-53-1) is a brominated heterocyclic compound with a partially saturated naphthyridine core. Its structure features a bromine atom at the 3-position and two hydrochloride salts, enhancing solubility and stability for synthetic applications. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and functional group transformations .

属性

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;;/h3,5,10H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWMQONBAXDTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS No. 1187932-53-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁BrCl₂N₂

- Molecular Weight : 285.99634 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent anti-tumor activity . Specifically, these compounds have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. The selective inhibition of PI3K isoforms suggests potential therapeutic applications in treating various cancers .

Antimicrobial Properties

Studies have demonstrated that naphthyridine derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Some derivatives of naphthyridine compounds have been evaluated for their neuroprotective effects. These compounds may inhibit monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters. By inhibiting MAO-B specifically, these compounds could enhance levels of neurotransmitters such as dopamine and serotonin .

Study on Antitumor Activity

A notable study investigated the effects of various naphthyridine derivatives on tumor cell lines. The results indicated that 3-bromo derivatives were particularly effective against p53-deficient tumors by inhibiting specific PI3K isoforms. This selectivity could lead to fewer side effects compared to broader-spectrum chemotherapeutics .

Neuroprotective Study

In a neuropharmacological evaluation involving models of neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- PI3K Inhibition : Selectively inhibits Class I PI3K enzymes critical for cancer cell survival.

- MAO Inhibition : Affects neurotransmitter levels by inhibiting MAO-B.

- Antimicrobial Mechanisms : Disrupts cellular processes in bacteria leading to cell death.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrCl₂N₂ |

| Molecular Weight | 285.99634 g/mol |

| CAS Number | 1187932-53-1 |

| Purity | ≥ 97% |

| Primary Biological Activities | Antitumor, Antimicrobial |

| Mechanisms of Action | PI3K inhibition, MAO inhibition |

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This makes it a candidate for further development into antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Studies

Enzyme Inhibition

The compound has been studied as an inhibitor of various enzymes that are crucial in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which is significant for the treatment of Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission .

Receptor Modulation

this compound has been investigated for its effects on GABA receptors. Its modulation of these receptors could lead to anxiolytic effects and play a role in the development of new treatments for anxiety disorders .

Synthetic Methodologies

Building Block in Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecular structures via various coupling reactions. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential pharmaceutical applications .

Functionalization Reactions

The bromine atom in the compound provides a site for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This characteristic is valuable in creating derivatives with enhanced biological activity or altered physicochemical properties .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation | Potential development of anticancer drugs |

| Antimicrobial Properties | Effective against multiple pathogens | New antimicrobial agents |

| Neuroprotective Effects | Protection against oxidative stress | Treatment options for neurodegenerative diseases |

| Enzyme Inhibition | AChE inhibition leading to increased acetylcholine levels | Alzheimer's disease treatment strategies |

| Receptor Modulation | Modulation of GABA receptors | Development of anxiolytic medications |

相似化合物的比较

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride (CAS 1159010-96-4)

- Structural Similarity : 0.98/1.00 (nearly identical except for one hydrochloride vs. dihydrochloride).

- Physical Properties : Molecular weight 278.62 g/mol (vs. 252.10 g/mol for the dihydrochloride). Purity: 95% (Combi-Blocks) .

- Applications : Used in Suzuki-Miyaura couplings (e.g., with tetramethylborolanes) under Pd catalysis .

- Price : 250 mg costs $95 (CymitQuimica), lower than the dihydrochloride due to simpler synthesis .

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1293917-21-1)

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 1187928-81-9)

- Structural Difference : Nitro group replaces bromine, reducing similarity to 0.73/1.00 .

- Applications : Functions as an electrophilic building block for nucleophilic aromatic substitution. Used in agrochemical synthesis (e.g., fungicides) .

- Molecular Weight : 252.10 g/mol, lower than the brominated analog due to nitro group substitution .

4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrobromide

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine Hydrochloride (CAS 1353101-01-5)

- Structural Difference : Amine group replaces bromine, similarity 0.78/1.00 .

- Applications : Used in amidation and reductive alkylation reactions. The amine functionality enables peptide coupling or Schiff base formation .

Comparative Data Table

| Compound (CAS) | Substituent/Modification | Similarity Score | Purity (%) | Price (250mg) | Key Applications |

|---|---|---|---|---|---|

| 1187932-53-1 (Dihydrochloride) | Br, 2 HCl | 1.00 | N/A | $241¹ | Cross-coupling, pharmaceutical synth |

| 1159010-96-4 (Hydrochloride) | Br, 1 HCl | 0.98 | 95 | $95 | Suzuki reactions, intermediate |

| 1293917-21-1 (6-Ethyl) | Br, ethyl at C6 | 0.95 | N/A | N/A | Lipophilic building block |

| 1187928-81-9 (Nitro dihydrochloride) | NO₂, 2 HCl | 0.73 | 97 | $128² | Electrophilic substitution |

| 1353101-01-5 (3-Amine hydrochloride) | NH₂, 1 HCl | 0.78 | 98 | $157³ | Amidation, reductive alkylation |

¹Price from CymitQuimica ; ²Price for nitro analog ; ³Price for amine analog .

Key Findings and Research Insights

- Counterion Effects: The dihydrochloride form (CAS 1187932-53-1) offers enhanced aqueous solubility compared to the mono-hydrochloride, making it preferable for reactions in polar solvents .

- Regiochemistry Impact : Bromine at the 3-position (vs. 4-position) optimizes electronic properties for Pd-catalyzed cross-coupling, as seen in its use with tetramethylborolanes .

- Economic Factors: The dihydrochloride is priced higher ($241/250mg) than the mono-hydrochloride ($95/250mg), reflecting synthesis complexity and niche demand .

- Stability : Dihydrochloride salts generally exhibit better long-term stability than free bases, reducing degradation risks during storage .

准备方法

Preparation Methods

Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine

The key step in preparing 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is the regioselective bromination of the tetrahydro-1,6-naphthyridine precursor. Brominating agents commonly employed include:

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions, often at room temperature or slightly elevated temperatures to optimize yield and selectivity.

Example Procedure (Adapted from Related Naphthyridine Bromination Studies):

- A suspension of 5,6,7,8-tetrahydro-1,6-naphthyridine in 1,2-dichloroethane or dichloromethane is prepared.

- N-Bromosuccinimide (NBS) is added gradually to the stirred solution at 25°C.

- The reaction mixture is stirred for several hours (e.g., 3 to 4 hours) until bromination is complete.

- The reaction mixture is then filtered to remove succinimide byproducts.

- The filtrate is washed with water and organic solvents to purify the product.

- The crude product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method yields the brominated product with good regioselectivity and moderate to high yields (often exceeding 70-80%) depending on reaction conditions and purification methods.

Isolation and Purification

After bromination, the crude 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is typically purified by:

- Recrystallization from solvents such as ethanol or water.

- Column chromatography on silica gel using mixtures of dichloromethane and hexanes.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic media, which facilitates crystallization and improves compound stability.

Preparation of the Dihydrochloride Salt

The dihydrochloride salt form is prepared by dissolving the brominated free base in an organic solvent followed by the addition of hydrochloric acid or hydrogen chloride gas. The salt precipitates as crystalline solids, which are collected by filtration and dried.

Stock Solution Preparation (Formulation Data)

For research and biological testing, 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is often prepared as stock solutions. The following table summarizes typical stock solution preparations based on molecular weight and desired molarity:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.0074 | 0.8015 | 0.4007 |

| 5 mg | 20.0369 | 4.0074 | 2.0037 |

| 10 mg | 40.0737 | 8.0147 | 4.0074 |

Note: Stock solutions are generally prepared in solvents like DMSO, followed by dilution in aqueous or mixed solvent systems for in vivo or in vitro use. Proper dissolution techniques such as vortexing, ultrasound, or mild heating are recommended to ensure clarity before further dilution.

Research Findings and Optimization Notes

- Regioselectivity: Bromination at the 3-position is favored due to electronic and steric factors inherent in the tetrahydro-1,6-naphthyridine ring system.

- Reaction Conditions: Mild temperature control (20-40°C) and slow addition of brominating agent improve yield and minimize side reactions.

- Purification: Silica gel chromatography and recrystallization are effective for removing impurities and obtaining analytically pure dihydrochloride salt.

- Yield: Typical isolated yields range from 70% to 85% depending on scale and purification rigor.

- Industrial Scale: While detailed industrial protocols are scarce, continuous flow bromination and advanced purification techniques are likely employed to enhance scalability and reproducibility.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5,6,7,8-tetrahydro-1,6-naphthyridine | Precursor for bromination |

| Bromination | N-Bromosuccinimide or Br2 in DCM or DCE, 25°C, 3-4 h | Selective 3-bromo substitution |

| Workup | Filtration, washing with water and solvents | Removal of succinimide and byproducts |

| Purification | Silica gel chromatography, recrystallization | High purity brominated intermediate |

| Salt formation | Treatment with HCl in water or alcohol | Formation of dihydrochloride salt |

| Drying and isolation | Filtration and drying | Solid stable salt form |

常见问题

Q. What are the optimal synthetic routes for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride?

Methodological Answer: The synthesis typically involves bromination of the parent naphthyridine scaffold under controlled conditions. For example, acylation reactions using bromine sources (e.g., BzCl in CH₂Cl₂ with NEt₃) have been employed for analogous compounds to introduce bromine at position 3 . Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or direct bromine addition in inert solvents.

- Hydrochloride salt formation : Acidic workup (e.g., HCl in EtOAc) to precipitate the dihydrochloride form.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization for high purity (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to identify aromatic protons and bromine-induced deshielding effects.

- Purity assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.

- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern verification (bromine signature).

- Salt stoichiometry : Elemental analysis (CHNS) to confirm dihydrochloride composition .

Q. What are the standard storage and handling protocols?

Methodological Answer:

- Storage : Inert atmosphere (argon) at 4°C in amber vials to prevent degradation.

- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralization with sodium bicarbonate before incineration, adhering to GHS hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

- Palladium-catalyzed coupling : Screen ligands (e.g., XPhos, SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Kinetic studies : Use in situ IR or NMR to monitor intermediates (e.g., oxidative addition of Pd(0) to C-Br bond).

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation barriers for bromine vs. other leaving groups .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Experimental replication : Validate assays (e.g., kinase inhibition) across multiple labs with standardized protocols.

- Batch analysis : Compare purity (HPLC) and salt stoichiometry (CHNS) between batches to rule out impurities as confounding factors.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values, considering variables like cell line heterogeneity or assay conditions .

Q. What theoretical frameworks guide the design of derivatives targeting selective enzyme inhibition?

Methodological Answer:

- Structure-activity relationship (SAR) : Use crystallography (e.g., protein-ligand co-structures) to map key interactions (hydrogen bonds with naphthyridine N-atoms).

- Pharmacophore modeling : Identify 3D features (e.g., bromine’s hydrophobic pocket occupancy) using Schrödinger Suite or MOE.

- Free-energy perturbation (FEP) : Calculate relative binding affinities for bromine vs. chloro/fluoro analogs .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

- Variables : Temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–5 mol% Pd).

- Response surface methodology (RSM) : Use a central composite design to maximize yield and minimize byproducts.

- Robustness testing : Introduce ±10% variations in reagent equivalents to assess process stability .

Methodological & Theoretical Integration

Q. How can researchers integrate computational and experimental data to predict novel applications?

Methodological Answer:

- Cheminformatics pipelines : Combine molecular docking (AutoDock Vina) with high-throughput screening results to prioritize derivatives.

- Machine learning : Train models on existing bioactivity datasets (ChEMBL) to predict off-target effects or solubility.

- Validation : Cross-check computational hits with SPR (surface plasmon resonance) binding assays .

Q. What strategies ensure reproducibility in multi-institutional studies involving this compound?

Methodological Answer:

- Protocol standardization : Publish detailed SOPs (e.g., reaction workup, assay buffers) via platforms like protocols.io .

- Blinded analysis : Assign third-party labs to repeat key experiments without prior knowledge of expected outcomes.

- Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。